molecular formula C14H15N3O2S B6594104 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-1,2-dihydro-3H-pyrrol-3-one CAS No. 919725-73-8

5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No. B6594104
CAS RN: 919725-73-8
M. Wt: 289.35 g/mol
InChI Key: HFHAPGKMWYUWPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-1,2-dihydro-3H-pyrrol-3-one, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential as a new analgesic drug. It was first discovered in the early 1990s by scientists at Abbott Laboratories, who were searching for new compounds that could target the nicotinic acetylcholine receptor (nAChR) in the brain. ABT-594 has since been shown to have a unique mechanism of action that makes it a promising candidate for the treatment of chronic pain.

Mechanism of Action

The mechanism of action of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-1,2-dihydro-3H-pyrrol-3-one involves activation of the nAChR in the brain. This receptor is a ligand-gated ion channel that is involved in the transmission of pain signals. When this compound binds to the receptor, it causes the channel to open, leading to the influx of ions into the cell. This depolarizes the cell membrane and leads to the release of neurotransmitters, including dopamine, serotonin, and noradrenaline. These neurotransmitters are involved in the modulation of pain sensation and can lead to a reduction in pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical models. It has been shown to increase the release of dopamine, serotonin, and noradrenaline in the brain, which can lead to a reduction in pain sensation. It has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties. In addition, this compound has been shown to have a low potential for abuse and addiction, which is a major advantage over other analgesic drugs.

Advantages and Limitations for Lab Experiments

5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-1,2-dihydro-3H-pyrrol-3-one has several advantages for use in lab experiments. It has a unique mechanism of action that makes it a promising candidate for the treatment of chronic pain. It has also been shown to have a low potential for abuse and addiction, which is a major advantage over other analgesic drugs. However, there are also limitations to the use of this compound in lab experiments. It is a synthetic compound that may have limited availability, and its use may be restricted by regulatory agencies.

Future Directions

There are several future directions for research on 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-1,2-dihydro-3H-pyrrol-3-one. One area of research is the development of new analogs of this compound that may have improved pharmacological properties. Another area of research is the development of new formulations of this compound that may improve its bioavailability and efficacy. In addition, there is a need for further studies to determine the safety and efficacy of this compound in clinical trials, and to explore its potential as a treatment for other conditions, such as depression and anxiety.

Synthesis Methods

The synthesis of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-1,2-dihydro-3H-pyrrol-3-one involves a series of chemical reactions that start with commercially available starting materials. The key step in the synthesis is the formation of the benzothiazole ring, which is achieved by reacting 2-aminobenzenethiol with 2-chloroacetyl chloride. The resulting intermediate is then coupled with a pyrrolidine derivative to form the final product. The synthesis of this compound has been optimized over the years, and several different methods have been developed to improve the yield and purity of the compound.

Scientific Research Applications

5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-1,2-dihydro-3H-pyrrol-3-one has been extensively studied in preclinical models for its potential as a new analgesic drug. It has been shown to have a unique mechanism of action that involves activation of the nAChR in the brain. This receptor is involved in the transmission of pain signals, and activation of the receptor by this compound leads to a reduction in pain sensation. This compound has been shown to be effective in a variety of animal models of pain, including thermal, mechanical, and inflammatory pain.

properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-5-imino-1-(2-methoxyethyl)-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-19-7-6-17-8-10(18)12(13(17)15)14-16-9-4-2-3-5-11(9)20-14/h2-5,15,18H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHAPGKMWYUWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC(=C(C1=N)C2=NC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.